1,3-Diphenyl-1H-pyrazole
Overview
Description
1,3-Diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of phenyl groups at positions 1 and 3 enhances its stability and imparts unique chemical properties. This compound is of significant interest in various fields due to its versatile applications and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1H-pyrazole can be synthesized through several methods:
Cyclization of Diarylhydrazone and Vicinal Diol: This method involves the cyclization of diarylhydrazone with vicinal diol in the presence of ferric chloride and tert-butylhydroperoxide.
Reaction of (E)-1,3-Diphenylprop-2-en-1-one with Hydrazine Hydrate: This reaction is carried out in the presence of elemental sulfur or sodium persulfate.
One-Pot Synthesis: A one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride, followed by dehydration using orthophosphoric acid, can yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective processes. One such method is the ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile, which is metal-free and offers high yield and atom efficiency .
Chemical Reactions Analysis
1,3-Diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into different pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Orthophosphoric acid, hydroxylamine hydrochloride.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed
Oxidation: Pyrazole-4-carbonitrile.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1,3-Diphenyl-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-pyrazole involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1,3-Diphenyl-1H-pyrazole can be compared with other similar compounds, such as:
Pyrazoline: A reduced form of pyrazole, lacking aromaticity.
Pyrazolidine: Another reduced form, also non-aromatic.
Pyrazolone: An oxidized form with different chemical properties.
Uniqueness
This compound stands out due to its stability, aromaticity, and the presence of phenyl groups, which enhance its chemical reactivity and biological activity.
Similar Compounds
- Pyrazoline
- Pyrazolidine
- Pyrazolone
Properties
IUPAC Name |
1,3-diphenylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBXCVRJZGBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346573 | |
Record name | 1,3-Diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4492-01-7 | |
Record name | 1,3-Diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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